molecular formula C11H8Cl2N2O3 B2740186 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide CAS No. 1396673-34-9

2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide

Cat. No. B2740186
CAS RN: 1396673-34-9
M. Wt: 287.1
InChI Key: LOIHHLXALSXYMH-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide, commonly known as DIAA, is a synthetic compound that belongs to the class of herbicides. It was first synthesized in the 1970s and has since been used widely in agricultural practices. DIAA is known for its selective herbicidal activity against broadleaf weeds, making it a popular choice for weed control in crops such as corn, soybeans, and cotton.

Scientific Research Applications

  • Environmental Impact and Stability Analysis

    • Analysis of older formulations of 2,4-dichlorophenoxy acetic acid revealed the presence of chlorinated dibenzo-p-dioxins and dibenzofurans, highlighting concerns about environmental stability and potential toxicity (Norström et al., 1979).
  • Corrosion Inhibition Properties

    • Studies on derivatives of isoxazolidine and isoxazoline, closely related to 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide, indicated potential use as corrosion inhibitors, as tested in acidic and mineral oil mediums (Yıldırım & Çetin, 2008).
  • Adsorption and Pesticide Detection

    • Research on adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate, and its use in pesticide sensitive membrane electrodes, aligns with the potential applications of 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide in environmental monitoring (Khan & Akhtar, 2011).
  • Photovoltaic Efficiency and Ligand-Protein Interactions

    • Studies on similar acetamide analogs have shown potential in photovoltaic applications, and molecular docking studies indicated potential interactions with proteins like Cyclooxygenase 1 (Mary et al., 2020).
  • Biological Activity and Chemical Reactivity

    • Dichloro-substituted acetamides have shown potential biological activities and varied chemical reactivity, suggesting the utility of 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide in pharmacological research (Kumar & MisraNeeraj, 2014).
  • Sensor Systems for Herbicide Detection

    • Development of sensor systems for detecting herbicides like 2,4-dichlorophenoxy-acetic acid, using molecularly imprinted polymers and electrochemical detection, could be adapted for similar compounds (Kröger et al., 1999).
  • Antitumor Activity Evaluation

    • Synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed potential antitumor activity, indicating a possible research avenue for similar compounds (Yurttaş et al., 2015).
  • Antimicrobial and Anticancer Activity

    • Studies on acetamide derivatives demonstrated significant antimicrobial and anticancer activities, suggesting similar potential for 2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide (Mehta et al., 2019).
  • Binding Evaluation and Antinociceptive Effect

    • Research on similar compounds showed high receptor affinity and antinociceptive effects in treating inflammatory pain, hinting at possible pharmacological applications (Navarrete-Vázquez et al., 2016).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c12-7-1-2-10(9(13)3-7)17-6-11(16)15-8-4-14-18-5-8/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIHHLXALSXYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(isoxazol-4-yl)acetamide

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